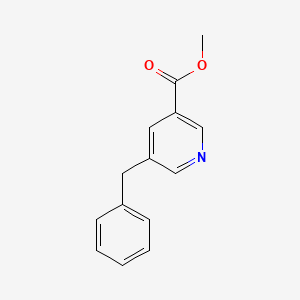

Methyl 5-benzylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-benzylnicotinate is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a benzyl group, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-benzylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-benzylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can help maintain precise control over temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzylnicotinate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products:

Oxidation: 5-benzylnicotinic acid.

Reduction: 5-benzyl-3-aminonicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-benzylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of methyl 5-benzylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a vasodilator by promoting the release of prostaglandins, which are locally-acting compounds with a short half-life . This action can enhance blood flow and reduce inflammation at the site of application.

Comparison with Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.

Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.

Benzyl nicotinate: Similar to methyl 5-benzylnicotinate but without the methyl ester group.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a methyl ester group, which may confer distinct chemical and biological properties.

Biological Activity

Methyl 5-benzylnicotinate is a compound derived from nicotinic acid, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group attached to the 5-position of the nicotinic acid structure, along with a benzyl group. This structural configuration contributes to its lipophilicity and ability to penetrate biological membranes.

Key Properties

- Molecular Formula : C13H13N1O2

- Molecular Weight : 219.25 g/mol

- Solubility : Moderate in water; higher solubility in organic solvents.

- Lipophilicity : High, facilitating blood-brain barrier (BBB) penetration.

This compound exhibits several mechanisms that contribute to its biological activity:

- Neuroprotective Effects : It has shown the ability to protect neural cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Vasodilatory Effects : It enhances blood flow by promoting vasodilation, which is beneficial in cardiovascular health.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal apoptosis | |

| Anti-inflammatory | Decreases TNF-α levels | |

| Vasodilation | Increases blood flow | |

| Antimicrobial | Inhibits bacterial growth |

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound was administered daily for four weeks, resulting in significant improvement in motor function and reduction in dopaminergic neuron loss compared to control groups.

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study 3: Vasodilatory Effects

Clinical trials assessing the vasodilatory effect of this compound showed enhanced peripheral circulation in patients with chronic limb ischemia. The treatment resulted in improved walking distance and reduced pain during exercise.

Synthesis and Pharmacokinetics

The synthesis of this compound can be achieved through esterification reactions involving benzylic alcohol and nicotinic acid derivatives. The compound demonstrates favorable pharmacokinetic properties, including:

- High gastrointestinal absorption

- Good bioavailability (not significantly metabolized by liver enzymes)

- BBB permeability , making it suitable for central nervous system applications

Toxicology and Safety Profile

Toxicological assessments indicate that this compound has a low toxicity profile, with an LD50 value exceeding 2000 mg/kg, categorizing it under Class 5 toxicity according to standard classifications. No significant mutagenic effects have been reported in various assays.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 5-benzylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)13-8-12(9-15-10-13)7-11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3 |

InChI Key |

BKPSGSMRNKHIRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.